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molecular formula C13H21NO3 B2358784 tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate CAS No. 2165975-01-7

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate

Cat. No. B2358784
M. Wt: 239.315
InChI Key: QPLFGDVZMUEZKT-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid (Preparation 74, 314 g, 1.87 mol, 1.0 eq) was taken up in tert-butanol (1.8 L) and cooled to 17° C. Et3N (289 mL, 2.06 mol, 1.1 eq) was added dropwise while the temperature was kept below 21° C. After addition, the reaction mixture was stirred for an additional 90 minutes before diphenylphosphoryl azide (405 mL, 1.87 mol, 1.0 eq) was added in a dropwise fashion over 45 minutes while nitrogen gas evolves. After addition the reaction mixture was heated to 40° C. with a waterbath overnight and more nitrogen gas evolved. The reaction mixture was heated to reflux for 5½ hours after which the mixture was concentrated to ˜1.5 L at 55° C. The residue was parted between water (2.0 L) and tert-butyl methyl ether (1.0 L). The aqueous layer was extracted with tert-butyl methyl ether (4×500 mL). The combined organic layers were washed with water (500 mL), 1M sodium hydroxide solution (500 mL) and water (500 mL). The combined aqueous layers were extracted with diethyl ether (500 mL). The combined organic layers were dried over sodium sulfate and concentrated at 40° C. to give a tan solid (279 g, 1.17 mol, 63%).
Quantity
314 g
Type
reactant
Reaction Step One
Name
Quantity
289 mL
Type
reactant
Reaction Step Two
Quantity
405 mL
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
reactant
Reaction Step Four
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2C(O)=O.CC[N:15]([CH2:18]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:18](=[O:27])[NH:15][CH:5]1[CH2:4][CH:3]2[CH2:9][CH2:8][CH:6]1[CH2:7][C:2]2=[O:1])([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
314 g
Type
reactant
Smiles
O=C1C2CC(C(C1)CC2)C(=O)O
Step Two
Name
Quantity
289 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
405 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
Quantity
1.8 L
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 21° C
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
was added in a dropwise fashion over 45 minutes while nitrogen gas evolves
Duration
45 min
ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 40° C. with a waterbath overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5½ hours after which the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to ˜1.5 L at 55° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with tert-butyl methyl ether (4×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (500 mL), 1M sodium hydroxide solution (500 mL) and water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with diethyl ether (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1C2CC(C(C1)CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.17 mol
AMOUNT: MASS 279 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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